Sorbitan laurate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZFANDGMFTDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324260 | |
| Record name | 3,6-Anhydro-1-O-dodecanoylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] | |
| Record name | Sorbitan monolaurate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
16287-68-6, 5959-89-7, 1338-39-2 | |
| Record name | NSC406169 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucitol, 1,4-anhydro-, 6-dodecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6-Anhydro-1-O-dodecanoylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-anhydro-D-glucitol 6-dodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Sorbitan laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sorbitan laurate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Interfacial Phenomena and Surface Chemistry of Sorbitan Laurate
Adsorption Mechanisms at Interfaces
The adsorption of sorbitan (B8754009) laurate at interfaces is a fundamental aspect of its functionality, driven by the reduction of interfacial free energy and hydrophobic interactions acs.org.
Sorbitan Laurate Adsorption Isotherms at Liquid-Liquid and Liquid-Air Interfaces
The adsorption of this compound at interfaces is typically described by adsorption isotherms, which relate the concentration of the surfactant in the bulk solution to its concentration at the interface acs.orgbibliotekanauki.pl. Studies on sorbitan surfactants, including sorbitan monolaurate (Span 20), at the water-oil interface have shown that interfacial tension decreases with increasing surfactant concentration until the critical micelle concentration (CMC) is reached acs.orgiyte.edu.tr. Beyond the CMC, the interfacial tension remains relatively constant acs.org.
Research on sorbitan surfactants with different alkyl chain lengths and various oil phases (e.g., straight-chained alkanes from pentane (B18724) to dodecane) indicates that the molecular area at the interface, interfacial tension, and surface pressure are influenced by the hydrocarbon chain length of both the surfactant and the oil acs.orgiyte.edu.trhelsinki.fi. For instance, longer hydrocarbon chains generally lead to more condensed monolayers and altered adsorption energetics helsinki.fi.
The adsorption of this compound at the air-water interface also follows established surfactant behavior, with adsorption leading to a decrease in surface tension acs.orgresearchgate.net. The rate of adsorption at the air-water interface for this compound (SP 20) has been noted to be slower compared to some other surfactants, potentially due to the mobility of its monomers researchgate.net.
Influence of Solution pH on Surfactant Adsorption
The pH of the solution can influence the adsorption behavior of this compound. While this compound is generally considered non-ionic and stable across a broad pH range shreechem.inindustrialchemicals.gov.au, studies on similar surfactants suggest that pH can affect surface charge and interactions youtube.com. One study on a betaine (B1666868) surfactant indicated that interfacial tension between an aqueous solution and n-decane increased until pH 5 and then decreased, with equilibration time showing a similar trend with increasing pH researchgate.net. For this compound specifically, one report noted that interfacial tension slightly increased with an increase in pH, though the equilibration time was not significantly affected researchgate.net.
Molecular Orientation and Packing Density in Interfacial Monolayers
At interfaces, this compound molecules orient themselves to minimize interfacial energy. The hydrophobic lauric acid tail typically directs towards the oil phase or air, while the hydrophilic sorbitan head group interacts with the aqueous phase atamanchemicals.comiyte.edu.tr. The packing density of these molecules in interfacial monolayers influences the stability and properties of the film dovepress.comacs.org.
Studies comparing different sorbitan esters have shown that the length and saturation of the hydrocarbon chain affect molecular area and monolayer stability iyte.edu.trhelsinki.fi. For example, sorbitan monostearate (Span 60), with a longer saturated chain, forms more stable and condensed monolayers compared to sorbitan monolaurate (Span 20) helsinki.firesearchgate.net. The presence of double bonds, as in sorbitan monooleate (Span 80), can also influence molecular conformation and packing helsinki.firesearchgate.net. A smaller headgroup, as in Spans compared to Tweens, generally leads to closer packing at the interface and higher critical micelle concentrations acs.org.
The molecular area per molecule at the interface is a key parameter derived from adsorption isotherms, providing insight into the packing density. For sorbitan surfactants, molecular areas at the water-air interface have been reported, with values for Span 20 (sorbitan monolaurate) being approximately 19.4 Ų researchgate.net.
Surface and Interfacial Tension Reduction
A primary function of this compound is its ability to significantly reduce surface and interfacial tension, a property critical for its use as an emulsifier and wetting agent shreechem.inatamanchemicals.comgoogle.com.
Dynamic Interfacial Tension Behavior of this compound Systems
The dynamic interfacial tension behavior describes how interfacial tension changes over time as surfactant molecules adsorb to the interface. Studies indicate that interfacial tension decreases with increasing this compound concentration, and the time required to reach equilibrium can vary acs.orgresearchgate.net. For instance, one study observed that interfacial tension decreased from 2.59 x 10⁻¹ to 2.13 x 10⁻¹ mN/m as this compound concentration increased from 8 to 10 wt%, with equilibrium reached within 7 minutes researchgate.net. Another study noted that the time required to reach equilibrium was longer for this compound (SP 20) compared to another surfactant, possibly due to the mobility of its monomers researchgate.net.
The rate of adsorption at the interface is a key factor in dynamic behavior. For this compound (SP 20) at the air-surfactant solution interface, the adsorption rate was found to be slower, potentially due to low monomer mobility researchgate.net.
Quantitative Analysis of Interfacial Tension Reduction Mechanisms
The reduction in interfacial tension by this compound is quantitatively analyzed through various thermodynamic and kinetic models. The Gibbs adsorption equation is a fundamental tool, relating surface tension changes to surface excess concentration acs.orgbibliotekanauki.plskku.edu.
Quantitative analysis often involves fitting experimental interfacial tension data to adsorption isotherms, such as the Langmuir isotherm, to determine parameters like critical micelle concentration (CMC), interfacial tension at CMC (γcmc), and area per molecule at CMC (Acmc) acs.orgiyte.edu.tr. For sorbitan monolaurate (Span 20), a CMC value near 7.216 × 10⁻⁴ mol/L and a surface tension at CMC of approximately 26.0 mN/m have been reported researchgate.net. Another study indicated a CMC near 3 × 10⁻³ mol/L with a surface tension at CMC of about 40 mN/m researchgate.net.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension at CMC for this compound
| Surfactant | CMC (mol/L) | Surface Tension at CMC (mN/m) | Reference |
|---|---|---|---|
| This compound (SP 20) | 7.216 × 10⁻⁴ | 26.0 | researchgate.net |
| This compound (SP 20) | 3 × 10⁻³ | 40 | researchgate.net |
Table 2: Molecular Area of Sorbitan Monolaurate at the Water-Air Interface
| Surfactant | Interface | Molecular Area (Ų) | Reference |
|---|---|---|---|
| Sorbitan Monolaurate | Water-Air | 19.4 | researchgate.net |
Table 3: Dynamic Interfacial Tension Reduction by this compound
| Surfactant Concentration (wt%) | Interfacial Tension (mN/m) | Equilibrium Time (min) | Reference |
|---|---|---|---|
| 8 | 2.59 × 10⁻¹ | ~7 | researchgate.net |
| 9 | 2.45 × 10⁻¹ | ~7 | researchgate.net |
| 10 | 2.13 × 10⁻¹ | ~7 | researchgate.net |
Compound List:
Micellization and Self-Assembly Behavior
Surfactants like this compound, when dissolved in a solvent, tend to aggregate into organized structures called micelles above a specific concentration. This self-assembly process is crucial for many of their applications, including solubilization and emulsification.
The Critical Micelle Concentration (CMC) is defined as the minimum concentration of a surfactant above which micelles begin to form in a solution. Below the CMC, surfactant molecules exist primarily as individual monomers, and their presence significantly reduces the surface tension of the solvent. Above the CMC, the surface tension remains relatively constant as excess surfactant molecules assemble into micelles.
For this compound (often referred to as Span 20), the CMC has been reported in various studies. One study indicates a CMC of approximately 0.05 wt% researchgate.net. Another measurement for a specific grade (SP 20) found the CMC to be around 7.216 × 10⁻⁴ mol/L researchgate.net.
Several factors can influence the CMC of this compound:
Temperature: Generally, increasing temperature can affect the hydration of the hydrophilic headgroup and the hydrophobic interactions, potentially altering the CMC. For some sorbitan esters, CMC values have been observed to decrease with increasing temperature, indicating a more spontaneous micellization process globaljournals.org.
Solvent Nature: The polarity and composition of the solvent play a critical role. Non-aqueous solvents or mixtures containing oils can significantly alter the CMC compared to pure water osti.gov.
Presence of Electrolytes: The addition of salts can influence the hydration of the surfactant headgroups and alter the electrostatic interactions, thereby affecting the CMC researchgate.net.
Molecular Structure: Variations in the length and structure of the hydrophobic tail, as well as the nature of the hydrophilic headgroup (e.g., ethoxylation in polysorbates), will impact the CMC. Longer hydrophobic chains generally lead to lower CMCs due to stronger hydrophobic interactions mdpi.com.
Table 1: Critical Micelle Concentration (CMC) of this compound
| Surfactant Grade/Type | Solvent | CMC Value | Reference |
| This compound (Span 20) | Water | ~0.05 wt% | researchgate.net |
| This compound (SP 20) | Water | 7.216 × 10⁻⁴ mol/L | researchgate.net |
Upon reaching the CMC, this compound molecules self-assemble into micelles. In aqueous solutions, these are typically spherical aggregates where the hydrophobic laurate tails are oriented towards the interior, forming a non-polar core, while the hydrophilic sorbitan headgroups face the surrounding aqueous medium. This arrangement minimizes unfavorable interactions between the hydrophobic tails and water.
The morphology of these micelles can be influenced by several factors, including surfactant concentration, temperature, pH, and the presence of other solutes or co-surfactants researchgate.netnih.gov. While spherical micelles are common, under specific conditions, other aggregate structures such as rod-like or lamellar phases might form, dictated by the surfactant's packing parameter nih.govscirp.org. The size and aggregation number (the number of surfactant molecules per micelle) are also subject to these influences americanpharmaceuticalreview.com. For instance, the addition of a third nonionic surfactant can decrease the packing parameter, potentially leading to the formation of spherical micelles mit.edu.
Micelles formed by this compound are capable of solubilizing substances that are otherwise insoluble or poorly soluble in the continuous phase, such as oils or hydrophobic active ingredients. This process, known as micellar solubilization, occurs when the hydrophobic molecules are incorporated into the non-polar core of the micelle slideshare.net.
The mechanisms by which this solubilization occurs can be complex and may involve several pathways:
Molecular Diffusion: Individual surfactant monomers or molecules from the immiscible phase can diffuse from the bulk interface into the aqueous phase and then be incorporated into existing micelles. The rate of this process can be influenced by diffusion coefficients and concentration gradients researchgate.net.
Interfacially Controlled Mechanism: In some cases, the solubilization rate might be limited by processes occurring at the oil-water interface itself, such as the formation of transient structures or the direct partitioning of oil molecules into interfacial surfactant layers before micelle formation researchgate.net.
Surfactant-Induced Micelle Formation: For certain systems, the presence of the surfactant at the interface can directly lead to the formation of micelles that encapsulate the oil phase.
The efficiency of solubilization is directly related to the micelle's capacity, which is influenced by its size, aggregation number, and the nature of the solubilized substance researchgate.netresearchgate.net.
Hydrophilic-Lipophilic Balance (HLB) Concept and Applications
The Hydrophilic-Lipophilic Balance (HLB) is a system used to quantify the degree to which a surfactant is hydrophilic or lipophilic. It is a crucial parameter for selecting appropriate emulsifiers for specific applications, particularly in the formulation of emulsions.
The HLB scale, typically ranging from 0 to 20, was developed to categorize surfactants based on the balance between their hydrophilic (water-loving) and lipophilic (oil-loving) portions sdlookchem.comformulation.org.ukpharmajournal.net. A lower HLB value (e.g., < 10) indicates a more lipophilic (oil-soluble) surfactant, while a higher HLB value (e.g., > 10) signifies a more hydrophilic (water-soluble) surfactant sdlookchem.comformulation.org.uk.
For nonionic surfactants like this compound, HLB values can be estimated using various methods, including Griffin's empirical formula, which relates HLB to the percentage by weight of the hydrophilic portion, or Davies' calculation, which considers the contribution of different functional groups pharmajournal.netscientificspectator.comgreengredients.itskku.edu.
This compound (Span 20) is characterized by a relatively low HLB value, typically around 8.6 sdlookchem.comskku.edumdpi.comseppic.com. This value reflects its predominant lipophilic character, stemming from the long fatty acid chain (lauric acid) and the cyclic sorbitan structure, which is less hydrophilic than ethoxylated chains. Ethoxylated derivatives of this compound, such as Polysorbate 20 (Tween 20), exhibit significantly higher HLB values (around 16.7) due to the presence of multiple ethylene (B1197577) oxide units, which greatly enhance their hydrophilicity formulation.org.ukscientificspectator.comgreengredients.it.
Table 2: HLB Values of this compound and Related Compounds
| Surfactant Name | Chemical Description | Typical HLB Value | Emulsifier Type | Reference |
| This compound (Span 20) | Nonionic, ester of sorbitol and lauric acid | 8.6 | Lipophilic | sdlookchem.commdpi.com |
| MONTANE™ 20 PPI | This compound | 9.0 | Lipophilic | seppic.com |
| Sorbitan Monolaurate | Nonionic surfactant | 8.6 | Lipophilic | skku.edufirp-ula.org |
| Polysorbate 20 (Tween 20) | Polyoxyethylene (20) sorbitan monolaurate | 16.7 | Hydrophilic | scientificspectator.comgreengredients.it |
| PEG-80 this compound | Polyoxyethylene (80) sorbitan monolaurate | ~15 | Hydrophilic | ycmingya.com |
The HLB value of a surfactant is a powerful predictor of the type of emulsion it will favor. The general principle, often referred to as the Bancroft rule, states that the phase in which the emulsifier is more soluble will become the continuous phase of the emulsion.
Water-in-Oil (W/O) Emulsions: Surfactants with low HLB values (typically 3-8) are more soluble in oil and therefore tend to stabilize W/O emulsions, where water droplets are dispersed in an oil continuous phase sdlookchem.comformulation.org.ukmdpi.com. This compound, with its HLB of approximately 8.6, falls into this category and is effective in forming W/O emulsions.
Oil-in-Water (O/W) Emulsions: Surfactants with high HLB values (typically 8-18) are more soluble in water and favor the formation of O/W emulsions, where oil droplets are dispersed in a water continuous phase sdlookchem.comformulation.org.ukmdpi.com. Ethoxylated sorbitan laurates (Polysorbates) with HLB values around 15-16.7 are excellent for O/W emulsions.
This compound (HLB ~8.6) can also be used in blends with more hydrophilic surfactants to achieve intermediate HLB values, allowing for fine-tuning of emulsion stability and type. For instance, blending this compound with a high-HLB surfactant like Polysorbate 80 can yield an emulsion with an HLB in the range of 10-12, which is often optimal for stable O/W emulsions formulation.org.ukgreengredients.itmdpi.com. The required HLB for a specific oil phase can be determined experimentally, and blends are often used to match this requirement formulation.org.uklankem.com.
Table 3: HLB Ranges and Emulsion Type Prediction
| HLB Range | Emulsifier Character | Preferred Emulsion Type | Typical Applications | This compound Suitability |
| 3-6 | Lipophilic | Water-in-Oil (W/O) | W/O Emulsifiers, wetting agents | Primary |
| 7-9 | Lipophilic | W/O / O/W (intermediate) | W/O Emulsifiers, emulsifiers for oils/waxes | Co-emulsifier for O/W |
| 8-18 | Hydrophilic | Oil-in-Water (O/W) | O/W Emulsifiers, detergents, solubilizers | Co-emulsifier for O/W |
| 10-18 | Hydrophilic | O/W | O/W Emulsifiers, detergents, solubilizers | N/A (for pure this compound) |
| 11-12 | Intermediate | O/W | Detergents, wetting agents | Blending for O/W |
| 13-15 | Hydrophilic | O/W | Detergents, solubilizers | N/A (for pure this compound) |
| 16-20 | Hydrophilic | O/W | Solubilizers, emulsifiers for cosmetic applications | N/A (for pure this compound) |
Compound List
this compound
Sorbitol
Lauric Acid
Polysorbate 20 (Tween 20)
Polysorbate 80 (Tween 80)
Span 20
Span 40
Span 60
Span 80
MONTANE™ 20 PPI
PEG-80 this compound
Octylphenol ethoxylate (OPE) 10
Erythorbyl laurate
Tween 21
Tween 40
Tween 60
Tween 80
Sodium dodecyl sulfate (SDS)
Sodium laureth sulfate (SLES)
Lauramidopropyl Betaine (LAPB)
Lauramidopropyl Hydroxysultaine (LAPHS)
Sodium stearoyl lactylate (SSL)
Cetyl trimethyl ammonium (B1175870) chloride (CTAC)
Distearyldimonium chloride (DC)
Laureth-23
PEG-25 hydrogenated castor oil
PEG-100 stearate (B1226849)
PEG-12 dimethicone
Sodium lauryl sulphate
Sodium deoxycolate
N-lauroyl sarcosinate
Polyethylenglicol (8) monostearate
Polyethylenglicol (8) monolaurate
AOT (Sodium bis(2-ethylhexyl) sulfosuccinate)
DDAB (Didodecyl dimethylammonium bromide)
Imipramine hydrochloride (IMH)
Sodium dodecyl sulfate [NaDS]
Sodium dodecylbenzenesulfonate [NaDBS]
Casein
Mechanistic Investigations of Sorbitan Laurate in Complex Systems
Emulsification and Stabilization Mechanisms
The primary function of sorbitan (B8754009) laurate in many formulations is to act as an emulsifier and stabilizer. atamanchemicals.com Its effectiveness is rooted in its ability to lower the interfacial tension between oil and water, which is a fundamental requirement for creating stable emulsions. shreechem.innih.gov
Sorbitan laurate is utilized in the formation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions, with its efficacy in either system being largely dictated by its Hydrophile-Lipophile Balance (HLB) value. ci.guidebareskinnaturals.com The HLB scale provides a measure of the degree of hydrophilicity or lipophilicity of a surfactant. bareskinnaturals.com Surfactants with lower HLB values are more lipophilic and tend to promote the formation of W/O emulsions, while those with higher HLB values are more hydrophilic and favor O/W emulsions. bareskinnaturals.com this compound, also known as Span 20, has an HLB value of approximately 8.6, making it relatively hydrophilic and suitable as a co-emulsifier in O/W emulsions, often in combination with higher HLB surfactants like polysorbates. ci.guide
In the formation of an emulsion, this compound molecules orient themselves at the oil-water interface, with the hydrophilic sorbitan portion extending into the aqueous phase and the lipophilic lauric acid tail remaining in the oil phase. shreechem.in This arrangement reduces the free energy of the system, making the formation of smaller droplets more energetically favorable and thus facilitating the dispersion process.
Once an emulsion is formed, its long-term stability is threatened by several destabilization processes, including coalescence, flocculation, and creaming. researchgate.netnih.govnih.gov this compound contributes to mitigating these phenomena through various mechanisms.
Coalescence , the merging of two or more droplets to form a larger one, is hindered by the interfacial film created by this compound. rsc.org This film acts as a mechanical barrier, preventing direct contact and subsequent fusion of the dispersed droplets. ycmingya.com
Flocculation , the aggregation of droplets into loose clusters without the rupture of the interfacial film, can also be influenced by the presence of this compound. researchgate.netresearchgate.net The surfactant layer can provide a degree of steric hindrance, creating a repulsive force that prevents droplets from approaching each other too closely. ycmingya.com However, at certain concentrations, surfactants can also induce depletion flocculation. nih.gov
Creaming is the upward movement of dispersed oil droplets in an O/W emulsion due to density differences. nih.govnih.gov While this compound does not directly prevent creaming, by stabilizing against flocculation and coalescence, it helps to maintain a smaller droplet size, which in turn slows down the rate of creaming according to Stokes' law.
The stability of an emulsion is intrinsically linked to the properties of the interfacial film formed by the emulsifier. taylorfrancis.com this compound, upon adsorbing at the oil-water interface, forms a monomolecular film that exhibits specific rheological properties. anton-paar.combiolinscientific.com The study of these properties, known as interfacial rheology, provides insights into the mechanical strength and elasticity of the film. biolinscientific.comtainstruments.com
A rigid and elastic interfacial film can better withstand mechanical stresses and prevent droplet coalescence. tainstruments.com The rheological characteristics of the this compound film are influenced by factors such as its concentration, the nature of the oil and aqueous phases, and the presence of other surface-active molecules. Research has shown that the viscoelasticity of the interfacial layer can be a critical determinant of emulsion stability. tainstruments.com
Below is a table summarizing key interfacial properties of this compound based on available research data.
| Property | Value | Conditions |
| Critical Micelle Concentration (CMC) | 7.216 x 10⁻⁴ mol/L | In aqueous solution |
| Surface Tension at CMC | ~26.0 mN/m | In aqueous solution |
This data is compiled from scientific literature and may vary depending on the specific experimental conditions.
Interaction with Dispersed Phases
The functionality of this compound extends beyond simple emulsification to its specific interactions with the dispersed oil phase and any solid particles present in the system.
The lipophilic laurate tail of this compound facilitates its interaction with a wide range of non-polar substances, including hydrocarbon oils and lipids. researchgate.net This interaction is crucial for the emulsification process, as it allows the surfactant to anchor itself in the oil phase while presenting its hydrophilic head to the water phase.
In systems containing solid particles, such as pigments in paints or active pharmaceutical ingredients in suspensions, this compound can act as a wetting and dispersing agent. indoramaventures.comchempoint.com Wetting is the process by which a liquid displaces air from a solid surface. chempoint.com Surfactants like this compound lower the surface tension of the liquid phase, allowing it to spread more easily over the surface of the solid particles. indoramaventures.commdpi.com
Once wetted, the solid particles need to be dispersed and stabilized against re-agglomeration. indoramaventures.com this compound adsorbs onto the surface of the particles, with the lipophilic tail interacting with the particle surface (if hydrophobic) and the hydrophilic head extending into the liquid medium. This creates a stabilizing layer that can prevent particles from coming into direct contact and aggregating, a mechanism known as steric stabilization. chempoint.com
The effectiveness of a surfactant as a wetting agent can be assessed by measuring the contact angle of the liquid on the solid surface. mdpi.com A lower contact angle indicates better wetting. The table below presents hypothetical contact angle data to illustrate the effect of this compound on the wetting of a hydrophobic solid.
| Concentration of this compound in Water | Contact Angle on a Hydrophobic Surface (°) |
| 0% (Pure Water) | 105 |
| 0.01% | 85 |
| 0.1% | 65 |
| 1.0% | 50 |
This is illustrative data to demonstrate the principle of how a surfactant can reduce the contact angle and improve wetting.
Polymer-Surfactant Interactions in Formulated Systems
The primary driving force for the association between a nonionic surfactant such as this compound and many polymers is hydrophobic attraction. The lipophilic laurate tail of the this compound molecule can associate with hydrophobic segments of the polymer chain, while the hydrophilic sorbitan head group remains exposed to the aqueous phase. This interaction is analogous to the formation of micelles, with the polymer backbone acting as a scaffold for surfactant aggregation.
The nature and strength of these interactions depend on several factors, including the chemical structure of both the polymer and the surfactant, their concentrations, and the properties of the solvent. The table below summarizes key factors influencing these interactions.
Table 1: Factors Influencing Polymer-Surfactant Interactions
| Factor | Influence on Interaction |
|---|---|
| Polymer Hydrophobicity | More hydrophobic polymers exhibit stronger interactions with the laurate tail of this compound. |
| Surfactant Concentration | Interactions typically begin at a critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the free surfactant. |
| Polymer Concentration | Higher polymer concentrations provide more sites for surfactant binding, leading to more extensive complex formation. |
| Temperature | Can affect both the solubility of the components and the strength of hydrophobic interactions, thus modifying the complexation behavior. |
| Presence of Electrolytes | Salts can screen electrostatic interactions and affect the hydration of both polymer and surfactant, thereby influencing their association. taylorfrancis.com |
Crystallization Modulation
This compound is utilized in various industries for its ability to modify and inhibit crystallization processes. atamanchemicals.com Its amphiphilic structure allows it to interfere with crystal nucleation and growth at interfaces.
The formation of crystalline hydrates can be problematic in various industrial processes. This compound can act as an inhibitor for the crystallization of certain hydrates. The mechanism of inhibition is often attributed to the adsorption of the surfactant molecules onto the growing crystal faces.
Research into the inhibition of gibbsite (aluminum hydroxide) crystallization, a key step in alumina (B75360) production, has shown that compounds with adjacent hydroxyl groups can be effective inhibitors. researchgate.net These compounds are thought to adsorb onto specific crystal faces, particularly the basal faces, blocking sites available for the attachment of growth units. researchgate.net The sorbitan head group of this compound, being a derivative of sorbitol, possesses multiple hydroxyl groups. atamanchemicals.com This structural feature suggests a similar mechanism of action in inhibiting hydrate (B1144303) crystallization. By adsorbing onto the nascent crystal surface, the bulky this compound molecules can sterically hinder the incorporation of further molecules into the crystal lattice, thereby slowing or arresting crystal growth.
In the food industry, controlling fat crystallization is crucial for the texture, stability, and appearance of products like chocolate, margarine, and spreads. shreechem.inmdpi.com Sorbitan esters, including this compound, are employed as crystal modifiers. atamanchemicals.com
The addition of this compound to a fat system can influence several aspects of the crystallization process:
Nucleation: It can act as a template or seed, promoting the formation of a larger number of smaller crystals. This results in a finer crystal network and a smoother texture.
Polymorphic Transition: Fats can crystallize in different polymorphic forms (α, β', β), which have distinct melting points and stabilities. Sorbitan esters can influence the rate of transformation from less stable to more stable forms. For example, in some systems, emulsifiers promote the transition from the α to the β' form, which is often desired for its functional properties. mdpi.com
Studies on related compounds, such as sorbitan tristearate, have demonstrated their significant impact on the solid fat content (SFC) development and crystal dispersion in oil blends. researchgate.net The general principle is that the lipophilic fatty acid portion of the molecule co-crystallizes with the triacylglycerols in the fat, while the polar sorbitan head group disrupts the crystal packing, leading to smaller, more numerous crystals.
Table 2: Effects of this compound on Fat Crystallization
| Crystallization Parameter | Observed Effect of this compound |
|---|---|
| Crystal Size | Reduction in the size of fat crystals. |
| Crystal Number | Increase in the number of nuclei, leading to a larger number of small crystals. |
| Polymorphism | Can influence the specific polymorphic form (e.g., promoting the desirable β' form) and the rate of polymorphic transitions. |
| Network Structure | Contributes to the formation of a more uniform and stable crystal network. |
| Product Texture | Results in a smoother, less grainy texture in fat-based products. |
Supersaturation is the thermodynamic driving force for crystallization. crystallizationsystems.com In many systems, particularly in pharmaceuticals, maintaining a state of supersaturation is desirable to enhance the bioavailability of poorly soluble drugs. nih.govnih.gov Additives like polymers and surfactants are often used to inhibit crystallization from these solutions. crystallizationsystems.comresearchgate.net
This compound can inhibit crystal growth from supersaturated solutions through several proposed mechanisms, primarily centered around its surface-active properties:
Surface Adsorption and Blocking: The most widely accepted mechanism is the adsorption of this compound molecules onto the surface of existing crystal nuclei or growing crystals. researchgate.netnih.gov This "poisoning" of the crystal surface blocks active growth sites, such as kinks and steps, preventing the attachment of solute molecules and thereby slowing or halting further growth. researchgate.netnih.gov The effectiveness of an inhibitor is highly dependent on the specific molecular interactions between the inhibitor and the crystal surface. crystallizationsystems.com
Interfacial Energy Modification: By adsorbing at the solid-liquid interface, this compound can alter the interfacial free energy. An increase in the energy barrier for the addition of new molecules to the crystal lattice can lead to a reduction in the crystal growth rate.
Disruption of Ordered Structures: The incorporation of the bulky and structurally different this compound molecule into the crystal lattice is energetically unfavorable. Its presence at the growth front can disrupt the ordered packing required for crystal extension.
The ability of a compound to inhibit crystallization is not necessarily linked to its effect on solution viscosity. nih.gov Instead, specific intermolecular interactions between the inhibitor and the solute are believed to be the dominant factor. nih.govnih.gov For this compound, these interactions would involve its amphiphilic structure, allowing it to interact with various crystal surfaces, whether they are hydrophobic or hydrophilic in nature.
Advanced Analytical and Characterization Methodologies for Sorbitan Laurate
Chromatographic Techniques for Compositional Analysis
Chromatographic methods are indispensable for separating and quantifying the diverse components within sorbitan (B8754009) laurate mixtures.
High-Performance Liquid Chromatography (HPLC) for Sorbitan Laurate Isomers and Purity Assessment
Representative HPLC Separation of this compound Fractions:
| Fraction | Typical Retention Time (min) | Notes |
| Unreacted Fatty Acid | < 2 | May co-elute with early peaks |
| Sorbitol | 2-4 | Unesterified polyol |
| 1,4-Sorbitan | 4-6 | Dehydrated sorbitol |
| Sorbitan Monolaurate | 6-10 | Primary esterification |
| Sorbitan Dilaurate | 10-15 | Secondary esterification |
| Sorbitan Trilaurate | 15-20 | Tertiary esterification |
| Sorbitan Tetralaurate | > 20 | Quaternary esterification, broad peak |
Note: Retention times are indicative and depend heavily on the specific column, mobile phase, and gradient used.
Gas Chromatography (GC) for Fatty Acid Profile Determination
Gas Chromatography (GC) is a crucial technique for determining the fatty acid composition of this compound. This typically involves a preliminary hydrolysis step to break down the ester bonds, followed by the derivatization of the released fatty acids into more volatile fatty acid methyl esters (FAMEs) chromatographyonline.comjppres.com. GC, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), allows for the identification and quantification of individual fatty acids, such as lauric acid, myristic acid, palmitic acid, and oleic acid, which constitute the this compound chromatographyonline.comchembk.comnih.gov. For instance, GC-FID is used to assess the fatty acid profile of sorbitan monolaurate, revealing the presence of lauric acid (40-60%), myristic acid (14-25%), and other fatty acids chembk.com. GC-MS is also employed for residual solvent analysis and can provide detailed information on the fatty acid composition creative-proteomics.com.
Typical Fatty Acid Profile of Sorbitan Monolaurate (Illustrative):
| Fatty Acid | Typical Percentage (%) | GC Column Type | Detection Method |
| Lauric Acid (C12:0) | 40.0 - 60.0 | Polar or Nonpolar | FID / MS |
| Myristic Acid (C14:0) | 14.0 - 25.0 | Polar or Nonpolar | FID / MS |
| Palmitic Acid (C16:0) | 7.0 - 15.0 | Polar or Nonpolar | FID / MS |
| Oleic Acid (C18:1) | ≤ 11.0 | Polar or Nonpolar | FID / MS |
| Stearic Acid (C18:0) | ≤ 7.0 | Polar or Nonpolar | FID / MS |
| Caprylic Acid (C8:0) | ≤ 7.0 | Polar or Nonpolar | FID / MS |
| Capric Acid (C10:0) | ≤ 10.0 | Polar or Nonpolar | FID / MS |
Note: The exact profile varies based on the quality and source of lauric acid used in production.
Microemulsion Electrokinetic Chromatography (MEEKC) Applications
Microemulsion Electrokinetic Chromatography (MEEKC) is an advanced electrodriven separation technique that utilizes microemulsions as the background electrolyte annualreviews.orgspringernature.comresearchgate.netnih.govnih.gov. This method is particularly effective for separating neutral, hydrophobic, or poorly soluble compounds that are challenging for conventional capillary electrophoresis (CE) or micellar electrokinetic chromatography (MEKC) researchgate.netnih.govnih.gov. MEEKC offers enhanced solubilization capacity and an enlarged migration window, allowing for the separation of a wide range of compounds based on their partitioning between the aqueous phase and the oil droplets of the microemulsion researchgate.netnih.gov. While specific applications of MEEKC directly to this compound are less documented than HPLC or GC, its utility in separating complex mixtures of surfactants and amphiphilic molecules suggests its potential for detailed sorbitan ester analysis, particularly concerning isomer separation and lipophilicity characterization annualreviews.orgspringernature.comresearchgate.netnih.govnih.gov.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques provide crucial information about the molecular structure, weight distribution, and functional groups present in this compound.
Mass Spectrometry (MS, MALDI-TOF) for Molecular Weight Distribution and Esterification Patterns
Mass Spectrometry (MS), including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is vital for determining the molecular weight distribution and characterizing the esterification patterns of this compound rsc.orgmdpi.com. These techniques can identify the different ester species (mono-, di-, tri-, tetra-esters) and their corresponding molecular masses. MALDI-TOF MS can reveal complex mixtures by detecting a range of molecular ions, although isobaric molecules and overlapping distributions can complicate the analysis, especially for ethoxylated derivatives rsc.org. High-resolution accurate mass LC-MS has also been employed to determine the precise molecular mass and elemental composition of synthesized sorbitan esters, confirming ester bond formation mdpi.com.
Illustrative MALDI-TOF MS Data for this compound:
| Detected Ion (m/z) | Corresponding Species (Approximate MW) | Esterification Degree | Notes |
| ~550 | Sorbitan Monolaurate | Mono-ester | C24H46O6, MW ~430 + Lauric acid MW ~200 |
| ~750 | Sorbitan Dilaurate | Di-ester | C36H68O7, MW ~412 + 2x Lauric acid MW ~400 |
| ~950 | Sorbitan Trilaurate | Tri-ester | C48H90O8, MW ~394 + 3x Lauric acid MW ~600 |
| ~1150 | Sorbitan Tetralaurate | Tetra-ester | C60H112O9, MW ~376 + 4x Lauric acid MW ~800 |
Note: These are illustrative masses. Actual masses will vary based on the specific sorbitan isomer and the presence of adducts (e.g., [M+Na]+).
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for detailed structural elucidation and distinguishing between isomers mdpi.comfarmaciajournal.comoxinst.commagritek.comkinampark.com. ¹H NMR provides information on the number and types of protons and their chemical environments, allowing for the assignment of signals to specific parts of the molecule, such as the sorbitan ring and the fatty acid chain. ¹³C NMR offers insights into the carbon backbone and the functional groups. By analyzing chemical shifts, integration, and coupling patterns, researchers can confirm the degree and position of esterification and differentiate between various sorbitan isomers mdpi.comoxinst.commagritek.com. Quantitative ¹³C NMR has also been demonstrated as a method for quantifying the complex oligomeric mixtures found in polysorbates, which are related to sorbitan esters kinampark.com.
Key Spectral Features:
IR Spectroscopy:
Broad O-H stretching band (around 3200-3600 cm⁻¹) from residual hydroxyl groups and sorbitan structure.
Strong C=O stretching band (around 1730-1740 cm⁻¹) characteristic of ester groups.
C-O stretching bands (around 1000-1300 cm⁻¹) indicative of the polyol backbone.
¹H NMR Spectroscopy:
Signals in the aliphatic region (around 0.8-1.6 ppm) for the fatty acid chain protons.
Signals in the range of 3.5-5.5 ppm for the protons on the sorbitan ring and the carbons bearing the ester groups.
The specific chemical shifts and splitting patterns are diagnostic for the degree and position of esterification.
¹³C NMR Spectroscopy:
Signal for the ester carbonyl carbon (around 170-175 ppm).
Signals for carbons in the sorbitan ring and the fatty acid chain, providing detailed structural information.
This compound, a non-ionic surfactant derived from sorbitol and lauric acid, finds diverse applications due to its emulsifying, solubilizing, and stabilizing properties. A comprehensive understanding of its behavior at interfaces and in solution is crucial for optimizing its performance. Advanced analytical techniques provide detailed insights into these properties, enabling precise characterization and formulation development. This article focuses on the application of specific advanced methodologies to this compound.
2 Spinning Drop Tensiometry for Ultra-Low Interfacial Tension Measurements
Spinning drop tensiometry is an instrumental technique specifically designed for measuring extremely low interfacial tensions, often encountered in systems relevant to enhanced oil recovery (EOR) and complex emulsion formulations. The method involves observing the shape of a drop of one liquid suspended within another in a rapidly rotating capillary. The centrifugal force generated by the rotation elongates the drop, increasing its interfacial area. The interfacial tension acts to minimize this area, counteracting the centrifugal force. By analyzing the equilibrium shape of the deformed drop, the interfacial tension can be accurately determined, even down to the µN/m range dksh.comkruss-scientific.comfirp-ula.orgyoutube.com.
Research involving this compound, specifically identified as SP 20, has utilized spinning drop tensiometry to investigate its behavior in oil-water systems. Studies have shown that as the concentration of SP 20 increases, the interfacial tension between aqueous solutions and oil phases decreases. For instance, measurements indicated a reduction in interfacial tension from 2.59 x 10⁻² mN/m at 8 wt% to 2.13 x 10⁻² mN/m at 10 wt% SP 20. The time required to reach equilibrium interfacial tension was also observed to decrease with increasing surfactant concentration, with all tested systems reaching equilibrium within approximately 7 minutes researchgate.net. This technique is invaluable for understanding the efficacy of this compound in creating stable microemulsions and optimizing formulations for applications requiring minimal interfacial energy.
Table 1: Interfacial Tension of this compound (SP 20) Solutions vs. n-Dodecane
| This compound Concentration (wt%) | Interfacial Tension (mN/m) | Equilibration Time (minutes) |
| 8 | 2.59 x 10⁻² | < 7 |
| 9 | 2.45 x 10⁻² | < 7 |
| 10 | 2.13 x 10⁻² | < 7 |
*Data adapted from researchgate.net.
3 Du Noüy Ring and Wilhelmy Plate Methods for Surface Tension Profiling
The Du Noüy ring and Wilhelmy plate methods are foundational techniques for measuring the surface tension of liquids at the liquid-air interface, as well as interfacial tension between immiscible liquids. These methods rely on measuring the force required to detach a ring or a plate, respectively, from the liquid surface helsinki.fieverant.inucla.edukruss-scientific.com.
The Wilhelmy plate method is particularly advantageous for measuring static surface tension and is well-suited for viscous or complex liquids, as it involves a plate that is wetted by the liquid without requiring detachment from the interface. This method is also more stable on contaminated surfaces, such as those found with surfactant solutions, making it ideal for long-term measurements and equilibrium studies everant.indynetesting.com. Research has employed the Wilhelmy plate to determine critical micelle concentrations (CMC) and associated surface tensions for surfactants. For this compound (SP 20), a CMC of approximately 7.216 x 10⁻⁴ mol/L was reported, with the surface tension at this concentration being around 26.0 mN/m researchgate.net. Studies involving related compounds like Polyoxyethylene sorbitan monolaurate (Tween 20) also utilize the Wilhelmy plate to investigate adsorption behavior and interactions at interfaces upc.edumdpi.comcapes.gov.br.
The Du Noüy ring method, while widely used, is considered quasi-static for liquid-air interfaces due to the ring's movement. It is often preferred for liquid-liquid interfacial tension measurements due to easier manipulation at the interface kruss-scientific.comdynetesting.com. Correction factors, such as those developed by Harkins and Jordan, are necessary for accurate measurements with both methods ucla.edukruss-scientific.com. Studies have investigated the interfacial behavior of Sorbitan Monolaurate (Span 20) using these techniques, analyzing its properties in relation to different oil phases helsinki.fi.
Table 2: Surface Tension Characteristics of this compound (SP 20)
| Parameter | Value | Method Used |
| Critical Micelle Concentration (CMC) | ~7.216 x 10⁻⁴ mol/L | Wilhelmy Plate |
| Surface Tension at CMC | ~26.0 mN/m | Wilhelmy Plate |
| Interfacial Tension (8 wt% in n-dodecane) | ~2.59 x 10⁻² mN/m | Spinning Drop |
| Interfacial Tension (10 wt% in n-dodecane) | ~2.13 x 10⁻² mN/m | Spinning Drop |
*Data adapted from researchgate.net.
4 Contact Angle Measurements for Wetting Behavior
Contact angle measurements are fundamental for characterizing the wetting behavior of liquids on solid surfaces, providing insights into adhesion, spreading, and surface energy. The contact angle is formed at the three-phase boundary (solid-liquid-gas) and indicates the degree to which a liquid spreads across a solid surface. A low contact angle (<90°) signifies good wettability (hydrophilicity), while a high contact angle (≥90°) indicates poor wettability (hydrophobicity) biolinscientific.commdpi.com.
For this compound solutions, contact angle measurements have demonstrated a clear dependence on surfactant concentration. Studies have observed that as the concentration of this compound (SP 20) increases, the contact angle on various surfaces tends to decrease, indicating enhanced wettability. This phenomenon is attributed to the adsorption of surfactant molecules at the solid-liquid interface, altering the surface energy and promoting spreading researchgate.netmdpi.comnih.gov. For example, research on related non-ionic surfactants like Polysorbate 20 has shown lower contact angles on substrates like glass, suggesting improved wettability and potential for smoother application in cosmetic formulations biolinscientific.com. The critical surface tension of wetting, a related parameter, can also be determined from contact angle data, providing a measure of the solid's surface energy mdpi.com.
Table 3: Contact Angle Behavior of this compound (SP 20) Solutions
| Surfactant Concentration | Wettability Trend | Comparative Reference |
| Increasing | Contact angle decreases, indicating enhanced wetting. | OPE 10 |
*Qualitative data based on researchgate.net.
5 Quartz Crystal Microbalance (QCM) and Zeta Potential for Surface Charge and Adsorption Kinetics
Quartz Crystal Microbalance (QCM) and zeta potential measurements are powerful techniques for probing surface interactions, adsorption kinetics, and surface charge characteristics of colloidal systems and interfaces.
Zeta Potential: Zeta potential quantifies the electrical potential at the hydrodynamic shear plane surrounding a charged particle or interface. It is a critical parameter for predicting the stability of colloidal dispersions, such as emulsions. A high absolute zeta potential (typically ≥ 25 mV) indicates strong electrostatic repulsion between particles, preventing aggregation and promoting dispersion stability. Conversely, low zeta potential values suggest that attractive forces dominate, leading to flocculation or coagulation colostate.educosmeticsandtoiletries.com. This compound and its derivatives, like Tween 20, are often used as emulsifiers and can significantly influence the zeta potential of emulsions. Studies have shown that the concentration of these surfactants can impact the stability of emulsions, which is directly correlated with their zeta potential values cosmeticsandtoiletries.comdispersion.com. For instance, increased concentrations of this compound in emulsions have been linked to improved stability, implying favorable changes in zeta potential dispersion.com.
Quartz Crystal Microbalance (QCM): QCM is a highly sensitive technique used to measure changes in mass adsorbed onto a sensor surface in real-time. It works by monitoring the resonant frequency of a quartz crystal, where adsorbed mass causes a decrease in frequency. QCM can also provide information about the mechanical properties (dissipation) of the adsorbed layer, allowing for the study of adsorption kinetics and thermodynamics researchgate.netntu.edu.sgosti.gov. While direct studies detailing the adsorption kinetics of this compound itself onto various surfaces using QCM are less prevalent in the reviewed literature, QCM has been employed to investigate the influence of non-ionic surfactants like Tween 20 on the adsorption of other molecules onto surfaces, providing indirect insights into their interfacial behavior researchgate.net. The technique is broadly applicable to analyzing surface-specific adsorption processes, making it a valuable tool for understanding how this compound interacts with different materials.
Theoretical and Computational Studies on Sorbitan Laurate
Molecular Modeling and Simulation
Molecular modeling and simulation have become indispensable for understanding the dynamics and interactions of surfactant molecules at interfaces. These computational techniques allow for the detailed examination of molecular arrangements and the energetic forces governing them.
Molecular dynamics (MD) simulations are a significant computational method used to study the behavior of surfactants at oil-water interfaces. By simulating the atomic and molecular movements over time, MD provides a microscopic view of how sorbitan (B8754009) laurate molecules arrange themselves and influence interfacial properties.
In a notable study, MD simulations were employed to model the characteristics of Sorbitan Laurate (Span 20), along with other sorbitan esters, at a decane/water interface. The simulations revealed that the hydrophilic groups of the surfactant are capable of forming medium-strong hydrogen bonds with water molecules. The presence of an external electric field was found to deform the spatial structure of the surfactant, which in turn enhanced the effect of hydrogen bonding and reduced the stability of the emulsion. aidic.it
The accuracy of these simulations is often validated by comparing computed properties with experimental data. For instance, the simulated interfacial tension for this compound and other Span surfactants has been shown to align well with experimental measurements, confirming the reliability of the simulation systems. aidic.it These simulations have also demonstrated that as the concentration of the surfactant increases, the interfacial tension initially rises, then falls, and eventually stabilizes. aidic.it
The following table presents a comparison of simulated and experimental interfacial tension for this compound (Span 20).
Table 1: Interfacial Tension of this compound (Span 20)
| Property | Value |
|---|---|
| Minimum Simulated Interfacial Tension | 42.67 mN·m⁻¹ |
Note: This data is derived from a specific molecular dynamics simulation study at the decane/water interface. aidic.it
Beyond molecular dynamics, various computational approaches are utilized to forecast the behavior of surfactants. These methods often leverage machine learning and other statistical techniques to build predictive models based on the molecular structure of the surfactant.
One of the key properties predicted is the critical micelle concentration (CMC), which is a fundamental measure of surfactant efficiency. Computational models for CMC prediction often employ machine learning algorithms such as artificial neural networks (ANN), random forest regression (RFR), and support vector regression (SVR). nih.gov These models establish a relationship between the molecular structure of a surfactant and its CMC, enabling the prediction of this property for new or untested surfactant molecules. nih.govscienomics.com
Graph convolutional neural networks (GCNs) represent another advanced approach, capable of predicting CMCs with high accuracy directly from the surfactant's molecular graph. nih.gov A single GCN model can be generalized to various classes of surfactants, including nonionic surfactants like this compound. nih.gov These computational tools are invaluable for the high-throughput screening of potential surfactant candidates, accelerating the design and development of new formulations. nih.gov
Predictive Models for Physicochemical Properties
Predictive models for the physicochemical properties of surfactants are crucial for formulation science. These models aim to forecast how a surfactant will behave in a given system, thereby reducing the need for extensive trial-and-error experimentation.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. stevenabbott.co.uk For surfactants, QSPR models are frequently developed to predict properties like the CMC.
While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, the general principles of QSAR/QSPR are widely applied to non-ionic surfactants. These models typically use a set of calculated molecular descriptors as input variables. nih.gov These descriptors can be categorized into several types, as detailed in the table below.
Table 2: Types of Molecular Descriptors Used in QSPR Models for Surfactants
| Descriptor Type | Description | Examples |
|---|---|---|
| Topological | Describe the connectivity of atoms in a molecule. | Molecular connectivity indices, Wiener index. |
| Geometrical | Relate to the 3D structure of the molecule. | Molecular surface area, molecular volume. |
| Constitutional | Based on the chemical formula and molecular weight. | Molecular weight, number of specific atoms (e.g., oxygen, nitrogen). |
| Quantum Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, dipole moment, atomic charges. |
| Physicochemical | Represent physicochemical properties. | LogP (octanol-water partition coefficient), molar refractivity. |
This table provides a general overview of descriptor types used in QSPR studies of surfactants. nih.govstevenabbott.co.uk
By establishing a mathematical relationship between these descriptors and a property of interest (e.g., CMC), a predictive model can be constructed. For instance, a comprehensive study on a large dataset of various surfactant classes, including nonionic surfactants, successfully used a set of 14 Mordred descriptors along with temperature to build an accurate QSPR model for predicting the negative logarithm of the CMC (pCMC). nih.gov
The Hydrophilic-Lipophilic Deviation (HLD) model is a powerful framework for characterizing and predicting the phase behavior of surfactant-oil-water systems. It is considered by many formulation scientists to be a more comprehensive and accurate tool than the older Hydrophilic-Lipophilic Balance (HLB) system, as it accounts for additional variables such as temperature, salinity, and the nature of the oil phase. vlci.bizmdpi.com
The core of the HLD model is an equation that calculates the deviation from the optimal formulation, where the surfactant has an equal affinity for both the oil and water phases (HLD = 0). A key parameter in this equation is the surfactant's characteristic curvature (Cc), which is a measure of its intrinsic hydrophobicity or hydrophilicity. stevenabbott.co.uk
The Cc value for this compound (Span 20) has been reported, allowing for its incorporation into HLD-based models for formulation design. stevenabbott.co.uk
Table 3: HLD Surfactant Parameter for this compound
| Compound Name | Common Name | Cc Value |
|---|---|---|
| Sorbitan Monolaurate | Span 20 | 3.5 |
The Cc value is a dimensionless parameter used in the HLD equation. stevenabbott.co.uk
The HLD framework, often extended to the HLD-Net Average Curvature (HLD-NAC) model, can predict the type of emulsion that will form (oil-in-water or water-in-oil) and helps in the selection of the most efficient surfactant for a specific application. vlci.biz By knowing the Cc value of this compound and the properties of the oil and aqueous phases, formulators can use the HLD equation to predict the optimal conditions for creating stable emulsions. This predictive capability significantly streamlines the development process for a wide range of products, from cosmetics to pharmaceuticals. specialchem.com
Environmental Fate and Degradation Studies of Sorbitan Laurate
Biodegradation Pathways and Mechanisms
The primary mechanism for the environmental breakdown of sorbitan (B8754009) laurate is biodegradation, driven by microbial activity. atamanchemicals.comkao.com The molecule's structure, which combines a hydrophilic sorbitan head and a lipophilic lauric acid tail, makes it susceptible to enzymatic action. atamanchemicals.com
Aerobic and Anaerobic Degradation of Sorbitan Laurate in Various Environments
This compound is considered to be readily biodegradable under aerobic conditions. atamanchemicals.comuniventure.co.innih.gov Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), have demonstrated significant mineralization of the compound over a 28-day period. oecd.org For instance, studies have reported degradation rates ranging from 60% to over 80% within this timeframe. santos.comepa.gov This efficient removal in the presence of oxygen is a key feature of its environmental profile. acico.sakao.com
While data on its anaerobic biodegradation is less extensive, the degradation of non-ionic surfactants in oxygen-depleted environments is a recognized process. researchgate.netmdpi.com The fundamental hydrolytic cleavage of the ester bond can occur without molecular oxygen. mdpi.comnih.gov In environments such as saturated soils, sediments, or anaerobic digesters, where oxygen is limited, anaerobic degradation pathways become dominant for organic compounds. mdpi.com Studies on structurally related compounds and the behavior of surfactants in general suggest that this compound would be subject to breakdown under these conditions, although the rates and specific microbial pathways may differ from aerobic environments. nih.govresearchgate.net
Table 1: Aerobic Biodegradation Rates of this compound and Related Esters
| Test Guideline | Substance | Degradation Rate | Test Duration | Source |
|---|---|---|---|---|
| OECD 301 C | Sorbitan mono-9-octadecenoate (Read-across) | 62% | 28 days | santos.com |
| Not Specified | Sorbitan monolaurate | 60-83% | 28 days | epa.gov |
| OECD 301 C | Sorbitan stearate (B1226849) (Read-across) | 88% | 28 days | santos.com |
| Not Specified | Sorbitan monooleate (Related Compound) | 90% | ~4 days (100 hours) | nih.gov |
Identification and Characterization of Biodegradation Metabolites
The initial and most critical step in the biodegradation of this compound is the enzymatic hydrolysis of its ester linkage. science.gov This reaction is catalyzed by lipase (B570770) or esterase enzymes produced by microorganisms.
The cleavage of the ester bond yields two primary metabolites:
Lauric Acid : A C12 saturated fatty acid.
Sorbitan : The anhydride (B1165640) form of sorbitol. acico.sanih.gov
Following this initial hydrolysis, these metabolites enter common metabolic pathways. Lauric acid is readily metabolized by microorganisms through beta-oxidation, a process that breaks down fatty acids to produce acetyl-CoA. The sorbitan moiety, being a polyol, enters carbohydrate metabolic pathways. atamanchemicals.com Ultimately, under aerobic conditions, these intermediate metabolites are expected to be mineralized to carbon dioxide and water.
Factors Influencing Biodegradation Rates and Extent
Several factors can influence the rate and extent of this compound's biodegradation in the environment. These are consistent with factors affecting the breakdown of other non-ionic surfactants. cleaninginstitute.org
Microbial Population : The presence of a microbial community adapted to utilizing surfactants is crucial. The concentration and diversity of relevant bacteria and fungi will dictate the degradation potential of a given environment. cleaninginstitute.org
Temperature : As with most biological processes, temperature affects microbial activity and enzyme kinetics, with optimal ranges leading to faster degradation. cleaninginstitute.org
Oxygen Availability : The presence or absence of oxygen determines whether aerobic or anaerobic pathways are followed, which can affect the rate and the microbial consortia involved. nih.gov
pH : Extreme pH values can impact microbial health and enzyme function, though sorbitan esters are generally stable across a moderate pH range. cleaninginstitute.orgcir-safety.org
Concentration : The concentration of the surfactant can play a role; very high concentrations may have inhibitory effects on some microorganisms, while very low concentrations may not be sufficient to induce the necessary enzymatic activity. cleaninginstitute.orgresearchgate.net
Bioavailability : The ability of microorganisms to access the surfactant is key. While this compound has some water solubility, its partitioning between water, soil, and organic matter phases can influence how available it is for microbial uptake. nih.gov
Environmental Persistence and Mobility
The persistence of a chemical is determined by its resistance to degradation processes, while its mobility governs its transport through environmental compartments like soil and water.
Hydrolysis and Phototransformation Stability in Aquatic and Terrestrial Systems
This compound is generally stable against abiotic degradation under typical environmental conditions. epa.gov
Hydrolysis : Chemical hydrolysis (non-enzymatic) is not considered a significant degradation pathway in the typical environmental pH range of 4 to 9. researchgate.net Hydrolysis of the ester bond can occur, but it generally requires conditions of excessively high or low pH that are not common in natural waters or soils. cir-safety.orgcir-safety.org
Phototransformation : this compound does not absorb light in the UVA or UVB spectrum, indicating that direct photolysis (degradation by sunlight) is not an expected environmental fate pathway. cir-safety.orgcir-safety.org
Table 2: Hydrolysis Stability of a Structurally Related Sorbitan Ester
| pH | Temperature (°C) | Result | Source |
|---|---|---|---|
| 4 | 25 | Stable (Half-life > 1 year) | cir-safety.org |
| 7 | 25 | Stable (Half-life > 1 year) | cir-safety.org |
| 9 | 25 | Some hydrolysis observed | cir-safety.org |
Soil Sorption and Mobility Characteristics
The mobility of this compound in the terrestrial environment is governed by its tendency to adsorb to soil and sediment particles. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.comqsardb.orgoecd.org A high Koc value indicates strong binding to soil and low mobility, whereas a low value suggests the chemical is more likely to move with water. chemsafetypro.com
Table 3: Estimated Soil Adsorption Coefficients (Koc) for Sorbitan Esters
| Substance/Group | Log Koc Range | Mobility Potential | Source |
|---|---|---|---|
| Sorbitan mono- and diesters (fatty acid chain length < C18 and < C12) | 1.0 - 2.8 | Higher | epa.gov |
| Sorbitan triesters, diesters (≥C12), and monoesters (≥C18) | 3.3 - >10 | Lower (High Adsorption) | epa.gov |
| Sorbitan, mono-9-octadecenoate (MCI Method) | ~3.38 (Koc ~2,423 L/kg) | Slight Mobility | santos.com |
Aquatic and Terrestrial Environmental Assessment
The assessment of this compound's impact on aquatic and terrestrial environments involves a multi-faceted approach, combining standardized risk assessment methodologies with specific studies on its behavior and effects in various environmental compartments.
Methodologies for Environmental Risk Assessment of Surfactants
The environmental risk assessment (ERA) for surfactants like this compound follows a structured, internationally recognized framework to evaluate potential harm to ecosystems. This process is crucial for ensuring that the use of such chemicals does not lead to adverse environmental effects. The core components of this methodology include exposure assessment, effects assessment, and risk characterization.
Exposure Assessment: This step involves estimating the concentration of the surfactant that is likely to be found in the environment. This is known as the Predicted Environmental Concentration (PEC). The calculation of PEC considers factors such as the volume of the substance produced and used, its application, and its release pathways, which are primarily through wastewater for many consumer and industrial products. The fate of the substance after release, including its distribution into water, soil, and sediment, and its degradation rate, are critical parameters in determining the final environmental concentrations.
Effects Assessment: This phase determines the concentration of the surfactant at which no adverse effects on environmental organisms are expected. This is termed the Predicted No-Effect Concentration (PNEC). The PNEC is derived from ecotoxicity data from laboratory tests on a range of representative organisms across different trophic levels. For the aquatic environment, this typically includes algae (representing primary producers), crustaceans like Daphnia (representing primary consumers), and fish (representing secondary consumers). For the terrestrial compartment, organisms such as earthworms and plants are tested. A significant margin of safety, known as an assessment factor (AF), is applied to the lowest reliable toxicity data point to account for uncertainties and to extrapolate from laboratory conditions to the complex ecosystem.
Risk Characterization: The final step in the ERA is risk characterization, where the potential for adverse effects is evaluated by comparing the predicted exposure with the concentration at which no effects are expected. This is done by calculating a risk quotient (RQ), which is the ratio of the PEC to the PNEC (RQ = PEC/PNEC). If the RQ is less than 1, the risk is generally considered to be managed. If the RQ is greater than or equal to 1, it indicates a potential risk, which may necessitate further investigation or the implementation of risk management measures to reduce exposure.
Biodegradability and Ecotoxicity Profile in Environmental Compartments
The environmental profile of this compound is largely defined by its high biodegradability and low ecotoxicity, which collectively suggest a limited potential for environmental harm.
Ecotoxicity Profile: Ecotoxicological studies are essential for determining the potential impact of a chemical on living organisms. For this compound, data from acute toxicity tests on representative aquatic organisms show a low level of toxicity. The results from these studies indicate that very high concentrations of the substance are required to cause harmful effects.
The table below summarizes key findings from acute ecotoxicity studies conducted on this compound.
| Test Organism | Species | Endpoint | Exposure Duration | Result (mg/L) |
| Fish | Danio rerio (Zebra Fish) | LC50 | 96 hours | >100 |
| Aquatic Invertebrate | Daphnia magna (Water Flea) | EC50 | 48 hours | >100 |
| Algae | Desmodesmus subspicatus | ErC50 | 72 hours | >100 |
Interactive Data Table: Click on headers to sort.
The high LC50 (Lethal Concentration, 50%) and EC50 (Effective Concentration, 50%) values, all exceeding 100 mg/L, lead to the classification of this compound as not harmful to aquatic life under the Globally Harmonized System (GHS) of classification and labelling of chemicals. The combination of its ready biodegradability and low acute ecotoxicity profile suggests that under normal use conditions, this compound presents a low risk to aquatic and terrestrial ecosystems.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing sorbitan laurate, and how can its structure be validated experimentally?
- Methodology : this compound is synthesized via esterification of sorbitol (or its anhydrides) with lauric acid under acidic or enzymatic catalysis. A typical protocol involves heating the reactants at 120–150°C with a catalyst like sulfuric acid or lipases. Post-synthesis, structural validation requires:
- FT-IR spectroscopy : Confirmation of ester bond formation (C=O stretch at ~1730 cm⁻¹) and hydroxyl group reduction .
- NMR (¹H and ¹³C) : Identification of laurate methyl groups (~0.88 ppm in ¹H NMR) and sorbitan backbone signals .
- Mass spectrometry : Molecular ion peaks matching the molecular weight (C₁₈H₃₄O₆, MW 346.5 g/mol) .
Q. How can researchers ensure the purity of this compound in laboratory settings?
- Methodology :
- Chromatographic techniques : HPLC or GC-MS to quantify residual lauric acid or sorbitol. Use C18 columns with acetonitrile/water mobile phases for HPLC .
- Melting point analysis : Compare observed melting range (literature: ~45–50°C) with experimental values. Deviations >2°C indicate impurities .
- Elemental analysis : Verify carbon/hydrogen content matches theoretical values (C: 62.4%, H: 9.9%) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound’s emulsification efficiency across studies?
- Methodology :
- Control variables systematically : Compare studies by fixing parameters like HLB value (8.6 for this compound), temperature, and oil phase composition .
- Statistical meta-analysis : Pool data from multiple studies to identify outliers. Use ANOVA to test for significant differences in emulsion stability metrics (e.g., creaming index) .
- Replicate conflicting experiments : Reproduce protocols from divergent studies under identical conditions to isolate methodological discrepancies (e.g., stirring speed, surfactant-to-oil ratio) .
- Example data :
| Study | Oil Type | Stirring Speed (rpm) | Emulsion Stability (days) |
|---|---|---|---|
| A | Soybean | 1000 | 7 |
| B | Olive | 1500 | 3 |
Q. How can computational modeling complement experimental studies of this compound’s micellar behavior?
- Methodology :
- Molecular dynamics (MD) simulations : Model surfactant aggregation in water using software like GROMACS. Input parameters include force fields (e.g., CHARMM36) and concentration ranges (0.1–5 mM) .
- Critical micelle concentration (CMC) validation : Compare simulated CMC with experimental values (e.g., surface tension measurements). Discrepancies >10% suggest force field inaccuracies .
- Free energy calculations : Predict micelle stability using umbrella sampling or metadynamics .
Q. What are the best practices for incorporating this compound into nanoparticle drug delivery systems while minimizing cytotoxicity?
- Methodology :
- Dose-response assays : Test cytotoxicity in vitro (e.g., MTT assay on HEK293 cells) at concentrations from 0.1–1 mg/mL. Use IC₅₀ values to establish safe thresholds .
- Surface functionalization : Conjugate this compound with PEG to enhance biocompatibility. Confirm via FT-IR (C-O-C stretch at ~1100 cm⁻¹) .
- In vivo compatibility : Assess inflammatory response in animal models (e.g., murine skin irritation tests) over 14 days. Compare with controls using histopathology .
Methodological Guidelines
- Experimental reproducibility : Document synthesis protocols, instrument calibration, and raw data in supplemental materials .
- Data contradiction analysis : Use funnel plots or sensitivity analysis to assess bias in literature-reported HLB values or CMC .
- Ethical compliance : Adhere to institutional guidelines for cytotoxicity and animal testing, citing approval codes in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
